
2-甲基-4-(三氟甲基)苯基硼酸二缩水甘醇酯
描述
2-Methyl-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O2 . It has an average mass of 203.954 Da and a monoisotopic mass of 204.056946 Da . It is used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Synthesis Analysis
The synthesis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid involves the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(trifluoromethyl)phenylboronic acid consists of 8 carbon atoms, 8 hydrogen atoms, 1 boron atom, 3 fluorine atoms, and 2 oxygen atoms . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 271.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving 2-Methyl-4-(trifluoromethyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
2-Methyl-4-(trifluoromethyl)phenylboronic acid has a molar refractivity of 42.9±0.4 cm3, #H bond acceptors: 2, #H bond donors: 2, #Freely Rotating Bonds: 2, #Rule of 5 Violations: 0, ACD/LogP: 2.62, ACD/LogD (pH 5.5): 2.54, ACD/BCF (pH 5.5): 50.27, ACD/KOC (pH 5.5): 574.04, ACD/LogD (pH 7.4): 2.42, ACD/BCF (pH 7.4): 38.27, ACD/KOC (pH 7.4): 437.00, Polar Surface Area: 40 Å2, Polarizability: 17.0±0.5 10-24 cm3, Surface Tension: 32.9±5.0 dyne/cm, Molar Volume: 155.3±5.0 cm3 .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It’s a key component in synthesizing various organic compounds due to its ability to facilitate the formation of carbon-carbon bonds .
Synthesis of Potential Antagonists
It is used to synthesize compounds like 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine , which are potential antagonists of corticotropin-releasing hormone, indicating its role in medicinal chemistry .
Protodeboronation Studies
The compound is involved in studies related to protodeboronation, which is crucial for understanding the stability and reactivity of boronic esters, especially in the context of drug design and drug delivery devices .
Neutron Capture Therapy
Boronic acids and their esters, including this compound, are considered for designing new drugs and drug delivery systems as boron-carriers suitable for neutron capture therapy .
Phosphitylation of Alcohols
It serves as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
31P NMR Analysis of Lignin
This compound is used as a phosphitylation reagent to derivatize lignin samples for 31P NMR analysis, which is essential for understanding the structure and composition of lignin .
Organic Synthesis Intermediates
It acts as an intermediate in organic synthesis, particularly in reactions involving borate and sulfonamide groups, through nucleophilic and amidation reactions .
安全和危害
未来方向
The future directions of 2-Methyl-4-(trifluoromethyl)phenylboronic acid research could involve its use in the preparation of potent inhibitors of human uric acid transporter 1 (hURAT1) . It could also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-8-10(14(16,17)18)6-7-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIXAMUBBQIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




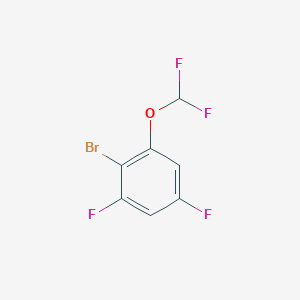
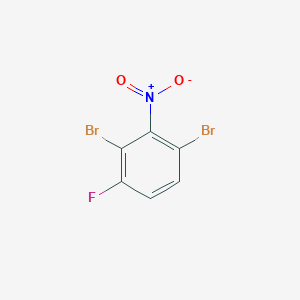
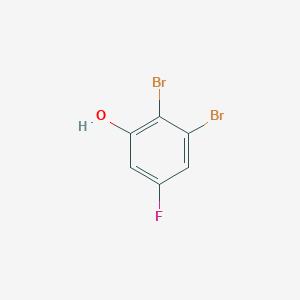

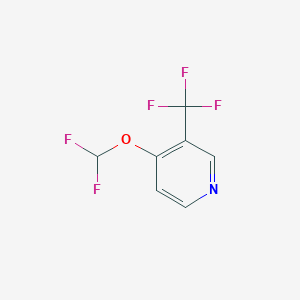
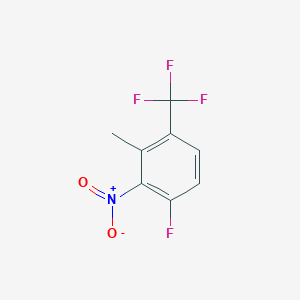
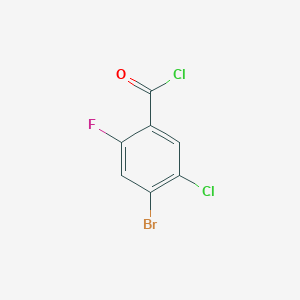
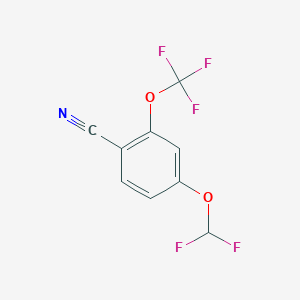
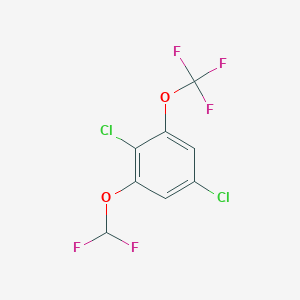
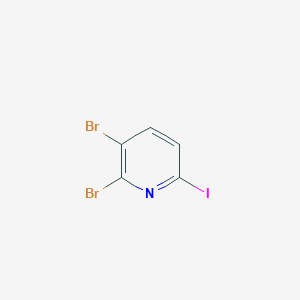
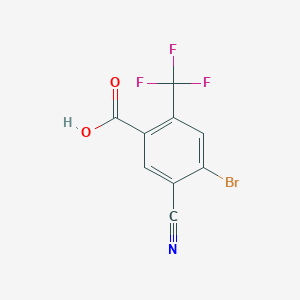
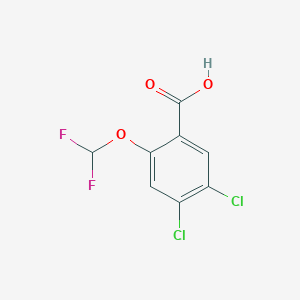
![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)